molecular formula C10H6O2S6 B12695598 2,3,5,5',6,6'-Hexahydro-2'-mercapto-2,6,6'-trithioxo[3,3'-BI-4H-thiopyran]-4,4'-dione CAS No. 84852-33-5

2,3,5,5',6,6'-Hexahydro-2'-mercapto-2,6,6'-trithioxo[3,3'-BI-4H-thiopyran]-4,4'-dione

Cat. No.: B12695598
CAS No.: 84852-33-5
M. Wt: 350.6 g/mol
InChI Key: FWFMXUOVSWCMGG-UHFFFAOYSA-N
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Description

2,3,5,5’,6,6’-Hexahydro-2’-mercapto-2,6,6’-trithioxo[3,3’-BI-4H-thiopyran]-4,4’-dione is a complex organic compound characterized by its unique structure, which includes multiple sulfur atoms and a thiopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,5’,6,6’-Hexahydro-2’-mercapto-2,6,6’-trithioxo[3,3’-BI-4H-thiopyran]-4,4’-dione typically involves multi-step reactions. One common approach is the cyclization of precursor molecules containing sulfur and carbonyl groups under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as Lewis acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,3,5,5’,6,6’-Hexahydro-2’-mercapto-2,6,6’-trithioxo[3,3’-BI-4H-thiopyran]-4,4’-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced sulfur-containing species.

    Substitution: Nucleophilic substitution reactions can replace one of the sulfur atoms with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

2,3,5,5’,6,6’-Hexahydro-2’-mercapto-2,6,6’-trithioxo[3,3’-BI-4H-thiopyran]-4,4’-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s sulfur-containing structure makes it a candidate for studying sulfur metabolism and its role in biological systems.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,3,5,5’,6,6’-Hexahydro-2’-mercapto-2,6,6’-trithioxo[3,3’-BI-4H-thiopyran]-4,4’-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s sulfur atoms can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the thiopyran ring structure may interact with specific binding sites, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5,5’,6,6’-Hexahydro-2’-mercapto-2,6,6’-trithioxo[3,3’-BI-4H-thiopyran]-4,4’-dione is unique due to its specific arrangement of sulfur atoms and the thiopyran ring, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

CAS No.

84852-33-5

Molecular Formula

C10H6O2S6

Molecular Weight

350.6 g/mol

IUPAC Name

3-[4-hydroxy-2,6-bis(sulfanylidene)-3H-thiopyran-5-yl]-2,6-bis(sulfanylidene)thian-4-one

InChI

InChI=1S/C10H6O2S6/c11-3-1-5(13)17-9(15)7(3)8-4(12)2-6(14)18-10(8)16/h7,12H,1-2H2

InChI Key

FWFMXUOVSWCMGG-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C(C(=S)SC1=S)C2=C(CC(=S)SC2=S)O

Origin of Product

United States

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